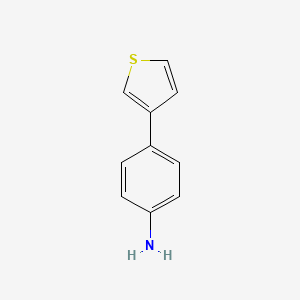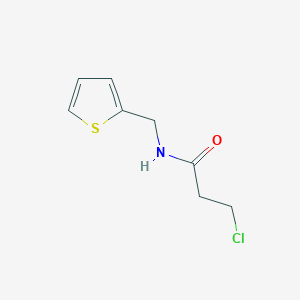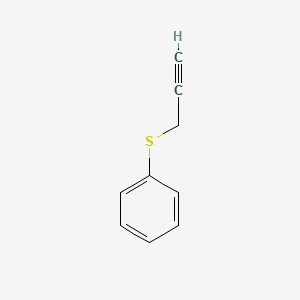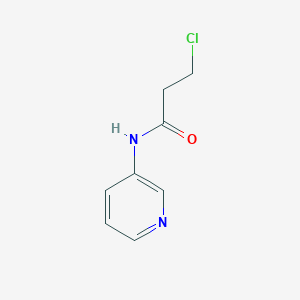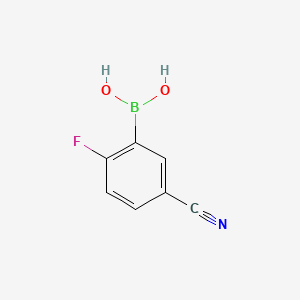
5-Cyano-2-fluorophenylboronic acid
Vue d'ensemble
Description
5-Cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BFNO(_2). It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-fluorophenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluorobenzonitrile, is brominated to introduce a bromine atom at the 5-position.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using a strong base like n-butyllithium, followed by reaction with a boron source such as trimethyl borate or boron trifluoride etherate to introduce the boronic acid group.
The reaction conditions often require low temperatures (around -78°C) for the lithiation step to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-2-fluorophenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Cyano-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring boronic acid moieties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism by which 5-Cyano-2-fluorophenylboronic acid exerts its effects primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The cyano and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic acid: Lacks the cyano group, making it less electron-deficient and potentially less reactive in certain coupling reactions.
5-Cyano-2-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect the reactivity and selectivity in different ways.
3-Cyano-5-fluorophenylboronic acid: The positions of the cyano and fluorine groups are reversed, which can lead to different electronic and steric effects.
Uniqueness
5-Cyano-2-fluorophenylboronic acid is unique due to the specific positioning of the cyano and fluorine groups, which can enhance its reactivity and selectivity in cross-coupling reactions. The electron-withdrawing nature of the cyano group makes the boronic acid more reactive, while the fluorine atom can influence the overall electronic properties of the molecule, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-30-1 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
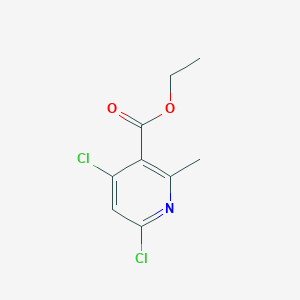
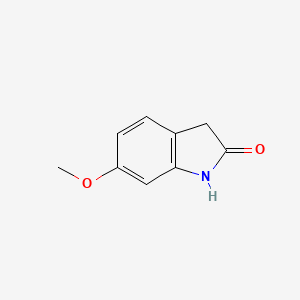
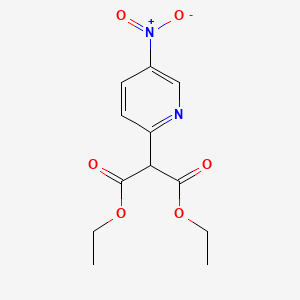
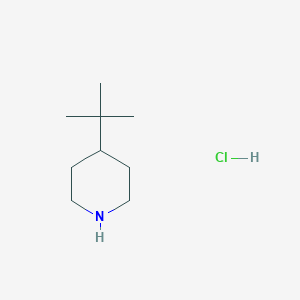
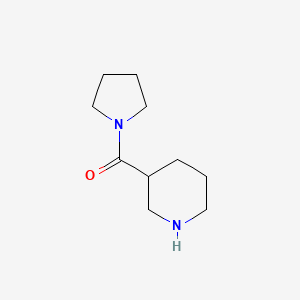
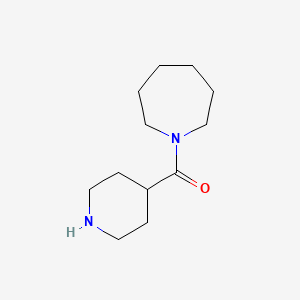
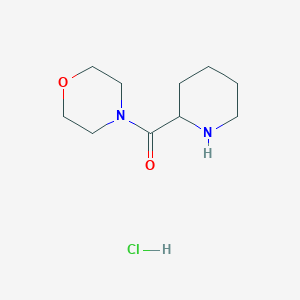
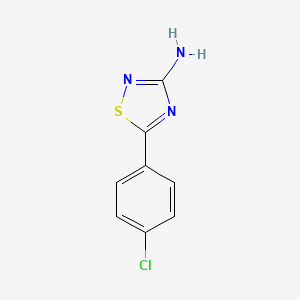
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)
